molecular formula C20H18FN3O3S B2886601 N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide CAS No. 1008475-29-3

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2886601
CAS No.: 1008475-29-3
M. Wt: 399.44
InChI Key: QVQSEJBHNCVPJO-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thieno[3,4-c]pyrazole core, and a methoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl and methoxyphenyl groups are then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide linkage through amidation reactions, often using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is unique due to its thieno[3,4-c]pyrazole core, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-27-16-8-2-13(3-9-16)10-19(25)22-20-17-11-28(26)12-18(17)23-24(20)15-6-4-14(21)5-7-15/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQSEJBHNCVPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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